(4S)-4-{[tert-Butyl(dimethyl)silyl]oxy}-5,5-dimethylcyclopent-2-en-1-one
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Overview
Description
(S)-4-(tert-Butyldimethylsilyloxy)-5,5-dimethylcyclopent-2-enone is a specialized organic compound characterized by its unique structure, which includes a tert-butyldimethylsilyloxy group and a cyclopent-2-enone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(tert-butyldimethylsilyloxy)-5,5-dimethylcyclopent-2-enone typically involves multiple steps, starting from readily available precursors. One common method involves the protection of a hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group, followed by cyclization and functionalization to introduce the enone moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and anhydrous solvents to prevent hydrolysis of the silyl ether.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(tert-Butyldimethylsilyloxy)-5,5-dimethylcyclopent-2-enone can undergo various chemical reactions, including:
Oxidation: The enone moiety can be oxidized to form diketones or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reducing agent used.
Substitution: The silyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(S)-4-(tert-Butyldimethylsilyloxy)-5,5-dimethylcyclopent-2-enone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be utilized in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It can be used in the production of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-4-(tert-butyldimethylsilyloxy)-5,5-dimethylcyclopent-2-enone involves its interaction with specific molecular targets. The silyloxy group can act as a protecting group, preventing unwanted reactions at the hydroxyl site. The enone moiety can participate in Michael addition reactions, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
®-4-(tert-Butyldimethylsilyloxy)-5,5-dimethylcyclopent-2-enone: The enantiomer of the compound .
4-(tert-Butyldimethylsilyloxy)-cyclopent-2-enone: Lacks the dimethyl groups on the cyclopentane ring.
5,5-Dimethylcyclopent-2-enone: Lacks the silyloxy group.
Uniqueness
(S)-4-(tert-Butyldimethylsilyloxy)-5,5-dimethylcyclopent-2-enone is unique due to the presence of both the silyloxy group and the dimethyl groups on the cyclopentane ring. This combination imparts specific reactivity and stability, making it a valuable compound in synthetic chemistry.
Properties
CAS No. |
167965-99-3 |
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Molecular Formula |
C13H24O2Si |
Molecular Weight |
240.41 g/mol |
IUPAC Name |
(4S)-4-[tert-butyl(dimethyl)silyl]oxy-5,5-dimethylcyclopent-2-en-1-one |
InChI |
InChI=1S/C13H24O2Si/c1-12(2,3)16(6,7)15-11-9-8-10(14)13(11,4)5/h8-9,11H,1-7H3/t11-/m0/s1 |
InChI Key |
SQNXIGVELAFLKX-NSHDSACASA-N |
Isomeric SMILES |
CC1([C@H](C=CC1=O)O[Si](C)(C)C(C)(C)C)C |
Canonical SMILES |
CC1(C(C=CC1=O)O[Si](C)(C)C(C)(C)C)C |
Origin of Product |
United States |
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